2-Iodo-9-methyl-9H-purine is a heterocyclic compound with the molecular formula CHIN. It is a derivative of purine, which is a fundamental structure in many biological molecules, including DNA and RNA. The compound is characterized by the presence of an iodine atom at the 2-position and a methyl group at the 9-position, distinguishing it from other purine derivatives. This structural uniqueness contributes to its potential applications in various scientific fields, particularly in medicinal chemistry and biochemistry .
2-Iodo-9-methyl-9H-purine can be synthesized through the iodination of 9-methyl-9H-purine, commonly involving reactions with iodine and oxidizing agents such as hydrogen peroxide or sodium hypochlorite under controlled conditions. This compound falls under the category of modified purines, which are often used as building blocks in pharmaceutical development due to their biological activity .
The synthesis of 2-Iodo-9-methyl-9H-purine typically involves:
The molecular structure of 2-Iodo-9-methyl-9H-purine consists of a purine ring system with specific substituents:
2-Iodo-9-methyl-9H-purine can undergo various chemical transformations:
The products formed from these reactions depend on the specific reagents used. For example, substitution reactions with amines can yield derivatives such as 2-amino-9-methyl-9H-purine .
The mechanism of action for 2-Iodo-9-methyl-9H-purine is primarily linked to its inhibitory effects on certain kinases, notably the mechanistic target of rapamycin (mTOR) kinase. This inhibition can affect various cellular processes, including growth and metabolism, making it a candidate for further research in cancer therapy .
2-Iodo-9-methyl-9H-purine has several notable applications:
Lithiation-mediated strategies provide precise control for introducing iodine at the C2 position of purine scaffolds. The process typically begins with protecting the N9 position (e.g., with a tetrahydropyranyl group) to direct metalation regioselectivity. Strong bases like lithium 2,2,6,6-tetramethylpiperidide (LiTMP) or sodium hexamethyldisilazide (NaHMDS) generate a C8-lithiated intermediate from 6-chloro-9-protected purines. This undergoes a stannyl transfer upon addition of tributyltin chloride, producing a thermodynamically stable C2-stannane via anionic migration [6] [8]. Subsequent iodolysis with molecular iodine yields 2-iodo-6-chloropurine precursors. Deprotection and N9-methylation (e.g., using methyl iodide/base) furnish 2-iodo-9-methyl-9H-purine. Crucially, the choice of base dictates regioselectivity: NaHMDS/KHMDS selectively metalates 6-methylpurines at the methyl group, while LiTMP targets C8, enabling divergent pathways [8].
Table 1: Lithiation Agents and Outcomes in Purine Functionalization
Metalating Agent | Substrate | Primary Site | Key Product | Regioselectivity Control |
---|---|---|---|---|
LiTMP | 6-Chloro-9-THP-purine | C8 | 2-Stannyl-6-chloro-9-THP-purine | Anionic migration to C2 |
NaHMDS | 6-Methyl-9-THP-purine | 6-CH₃ | 6-Fluoromethyl-9-THP-purine | Lower basicity avoids C8 lithiation |
KHMDS | 6-Methyl-9-THP-purine | 6-CH₃ | 6-Fluoromethylpurine (after deprotection) | Counterion size influences reactivity |
Palladium-catalyzed cross-couplings exploit the C2–I bond of 2-iodo-9-methyl-9H-purine as an electrophilic handle for C–C or C–heteroatom bond formation. Sonogashira coupling with terminal alkynes (e.g., 1-hexyne) using Pd(PPh₃)₄/CuI/Cs₂CO₃ in THF installs alkynyl groups efficiently (75–92% yields) [6] [9]. Suzuki-Miyaura coupling with aryl/alkenyl boronic acids (e.g., (E)-1-catecholboranylhexene) under Pd(OAc)₂/SPhos catalysis achieves alkenylation, though yields are moderate (50–70%) due to steric constraints [6] [9]. BrettPhos- or RuPhos-based Pd precatalysts enable C–N couplings with amines, enhancing functional group tolerance (e.g., –OH, –CO₂H) even at 0.05–0.5 mol% Pd loadings [7]. These reactions typically require anhydrous conditions and inert atmospheres, with catalyst selection critical for suppressing protodeiodination.
Table 2: Palladium-Catalyzed Couplings of 2-Iodo-9-methyl-9H-purine
Reaction Type | Conditions | Coupling Partner | Product | Yield Range |
---|---|---|---|---|
Sonogashira | Pd(PPh₃)₄, CuI, Cs₂CO₃, THF, 60°C | Terminal alkynes | 2-Alkynyl-9-methylpurines | 75–92% |
Suzuki-Miyaura | Pd(OAc)₂, SPhos, K₃PO₄, dioxane/H₂O, 80°C | Alkenylboronic acids | 2-Alkenyl-9-methylpurines | 50–70% |
Buchwald-Hartwig | Pd-BrettPhos, NaOtBu, toluene, 100°C | Primary/secondary amines | 2-Amino-9-methylpurines | 60–85% |
Direct regioselective iodination at C2 of preassembled 9-methylpurines is challenging due to competing N7/N9 coordination and C8 electrophilic substitution. While N-iodosuccinimide (NIS) mediates electrophilic halogenation, it favors C8 for unsubstituted purines. Hypervalent iodine(III) reagents like (diacetoxyiodo)benzene (PIDA) with KX (X = I, Br, Cl) in water enable mild, regiocontrolled C–H halogenation of related heterocycles (e.g., pyrazolo[1,5-a]pyrimidines at C3) [10]. This strategy, though unverified for 2-iodo-9-methyl-9H-purine, offers a promising green chemistry approach: ambient temperature, aqueous solvent, and non-toxic reagents. Key considerations include:
Solid-phase synthesis enables rapid purification and combinatorial access to 2-iodo-9-methyl-9H-purine derivatives. A traceless approach anchors 6-thiopurines to sulfonyl chloride resin via C6–S bonds [2]. After N9-alkylation (e.g., with methyl iodide), C2 is functionalized via:
Table 3: Solid-Phase and Microwave-Enhanced Steps
Synthetic Step | Solid-Phase Protocol | Microwave Protocol | Time Reduction |
---|---|---|---|
Resin attachment | 6-Thiopurine + sulfonyl chloride resin → C6-S-link | Not applicable | – |
N9-Methylation | CH₃I, DIPEA, DMF, rt | CH₃I, DMF, 80°C, 5 min | 4–24 fold |
C2-Coupling (e.g., Sonogashira) | Pd(PPh₃)₄, alkyne, CuI, DIPEA, DMF, 12 h | Same reagents, 100°C, 1 min | 720 fold |
Cleavage | m-CPBA, CH₂Cl₂, 1 h → sulfone elimination | Not required | – |
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3